

Belinostat Pharmacokinetic & Metabolic Profile

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Compound Focus: Belinostat

CAS No.: 866323-14-0

Cat. No.: S548544

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The table below summarizes the core quantitative pharmacokinetic and metabolic parameters of **belinostat**.

Parameter	Value	Context / Note
Approved Dosage	1000 mg/m ² over 30-min infusion on days 1-5 of a 21-day cycle [1]	For relapsed or refractory Peripheral T-Cell Lymphoma (PTCL).
Reduced Dosage (UGT1A1*28/*28)	750 mg/m ² [1]	Recommended by the FDA-approved label.
Half-life (t _{1/2})	1.1 hours [1] [2]	Short elimination half-life.
Volume of Distribution	409 ± 76.7 L [2]	
Clearance	1240 mL/min [2]	
Protein Binding	92.9% - 95.8% [2]	
Primary Metabolic Pathway	Glucuronidation by UGT1A1 [1] [3] [4]	Dominant pathway; UGT1A1*28 & *60 alleles reduce function.
Secondary Metabolic Pathways	Glucuronidation by UGT2B7, UGT1A3, UGT2B4; Metabolism by CYP2A6, CYP2C9, CYP3A4 [1] [4]	Forms belinostat amide and belinostat acid [1].

Parameter	Value	Context / Note
Primary Excretion Route	Urine (\approx 40% of dose) [2]	Mostly as metabolites; <2% as unchanged parent drug [2].

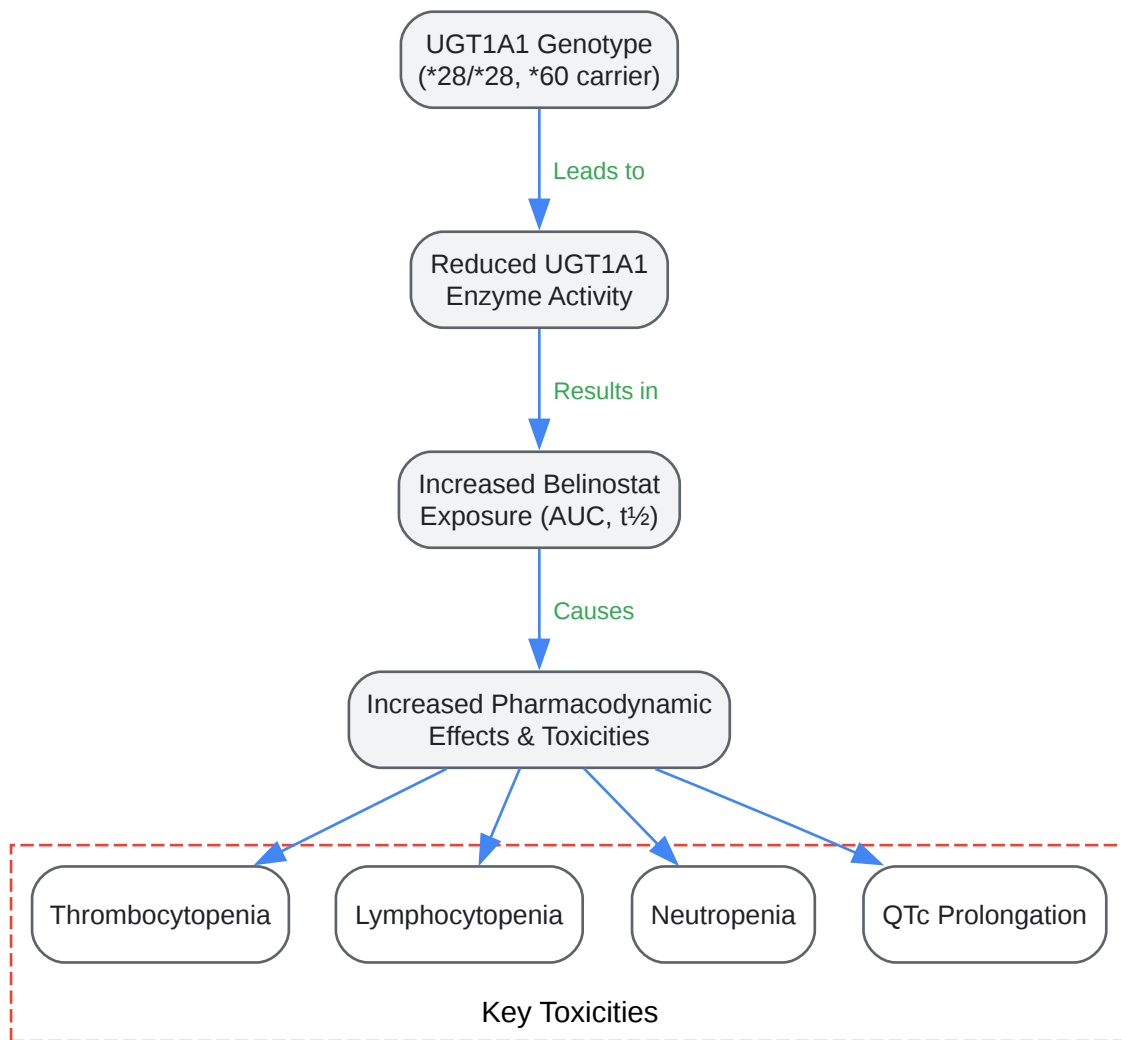
Impact of UGT1A1 Pharmacogenomics

Polymorphisms in the *UGT1A1* gene significantly alter the pharmacokinetics and toxicity profile of **belinostat**. The key variant alleles and their clinical implications are summarized below.

Variant Allele	Functional Impact	Clinical Consequences & Dosing Implications
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| **UGT1A1*28** (rs8175347) | Reduced function promoter variant (additional TA repeat); associated with Gilbert syndrome [1] [5]. | **Increased AUC & $t_{1/2}$** [6] [5]. **Increased toxicity risk:** Grades 3-4 thrombocytopenia [6] [5]. **FDA recommendation:** Reduce starting dose to 750 mg/m² for 28/28 homozygous patients [1]. | | **UGT1A1*60** (rs4124874, 3279T>G) | Reduced function variant in linkage disequilibrium with 28 [5]. | **Increased AUC & $t_{1/2}$** (similar to *28) [6] [5]. **Increased toxicity risk:** Grades 3-4 thrombocytopenia [6] [5]. **Research suggestion:** Dose adjustment also necessary [6] [5]. | | **UGT1A1*6** (rs4148323, 211G>A) | Reduced function allele common in Asian populations [5]. | Clinical data on **belinostat** is more limited; known to impair glucuronidation of other drugs like irinotecan [5]. |

The relationship between genotype, pharmacokinetics, and clinical outcomes can be visualized as follows:



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*Relationship between UGT1A1 genotype and **belinostat** clinical outcomes.*

Experimental Protocols for Key Assays

Here are the detailed methodologies from pivotal studies investigating **belinostat**'s metabolism and pharmacogenomics.

Pharmacokinetic & Glucuronidation Assay

- **Objective:** To characterize the pharmacokinetics of **belinostat** and identify its main metabolite in liver cancer patients [3].
- **Procedure:**
 - **Dosing & Sampling:** Patients received **belinostat** via 30-minute IV infusion (600-1400 mg/m²). Blood samples were collected at pre-dose and multiple time points post-infusion (e.g., 15 min, 30 min, 1h, 2h, 3h, 5h, 24h) [3].
 - **Sample Processing:** Plasma was separated by centrifugation and stored at -80°C until analysis [3].
 - **Analytical Method:** Concentrations of **belinostat** and its glucuronide metabolite were quantified using **HPLC coupled with tandem mass spectrometry (HPLC-MS/MS)**. The mass spectrometer was operated in positive ion mode, monitoring specific mass transitions for **belinostat** glucuronide (m/z 495>93) with vorinostat glucuronide as an internal standard [3].
 - **Metabolite Identification:** Metabolite screening was performed using **HPLC-UV at 268 nm**. The **belinostat** glucuronide metabolite was isolated from human plasma using a fraction collector, and its structure was confirmed via LC-MS/MS and HPLC-UV analysis [3].

UGT Enzyme Kinetic Characterization

- **Objective:** To identify the specific UGT enzymes responsible for **belinostat** glucuronidation and determine their kinetics [4].
- **Procedure:**
 - **Enzyme Sources:** A panel of 12 recombinant human UGT enzymes (UGT1A1, 1A3, 1A4, 1A6, 1A7, 1A8, 1A9, 1A10, 2B4, 2B7, 2B15, 2B17) and human liver microsomes (HLMs) from 37 donors were used [4].
 - **Incubation:** **Belinostat** was incubated with enzyme preparations and the cofactor UDP-glucuronic acid [4].
 - **Kinetic Analysis:** The rate of glucuronide formation was measured. Kinetic parameters (Km, Vmax) were derived by fitting the data to appropriate models (e.g., Michaelis-Menten, Hill equation) [4].
 - **Inhibition & Correlation Studies:** Chemical inhibitors (e.g., emodin for UGT1A1; quinidine for UGT2B7) were used to confirm the role of specific enzymes. Activity was also correlated with the glucuronidation of known probe substrates (e.g., β-estradiol for UGT1A1; zidovudine for UGT2B7) [4].

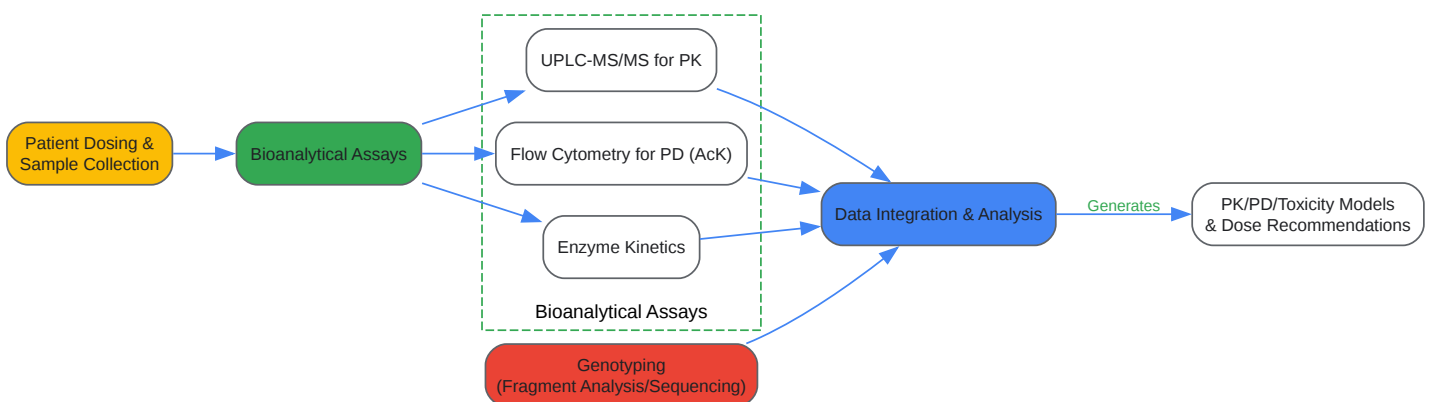
Genotyping & Clinical Correlation Analysis

- **Objective:** To evaluate the effects of *UGT1A1* polymorphisms on **belinostat** pharmacokinetics, pharmacodynamics (protein acetylation), and toxicities in a clinical trial [5].

- **Procedure:**

- **Trial Design:** Patients received **belinostat** via a 48-hour continuous IV infusion in combination with cisplatin and etoposide [5].
- **Genotyping:** Patients were genotyped for *UGT1A1*\28, **UGT1A1*\60, and **UGT1A1*\6* using **fragment analysis or direct sequencing** [5].
- **PK/PD Analysis:** **Belinostat** plasma concentrations were measured by UPLC-MS/MS. Global protein lysine acetylation (AcK) in peripheral blood mononuclear cells (PBMCs) was used as a pharmacodynamic biomarker and measured by **multiparametric flow cytometry** [5].
- **Statistical Analysis:** Associations between genotype and PK parameters, AcK fold-change, and grade 3-4 toxicities (e.g., thrombocytopenia) were tested using the **Jonckheere-Terpstra test for trend** (continuous data) and the **exact Cochran-Armitage trend test** (categorical data) [5].

The workflow for a comprehensive pharmacogenomic study integrates these methodologies, as shown below:



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Workflow for a comprehensive **belinostat** pharmacogenomic study.

Research Gaps and Future Directions

While the role of UGT1A1 is well-established, several areas require further investigation to optimize **belinostat** therapy:

- **Definitive Dosing for *UGT1A1*160***: Current data strongly suggests the need for dose adjustment for *UGT1A1*160* carriers, but this has not yet been incorporated into official labeling [6] [5].
- **Clinical Impact of *UGT1A1*16***: The effect of the *UGT1A1*16* allele, prevalent in Asian populations, on **belinostat** disposition remains to be fully characterized clinically [5].
- **Contribution of *UGT2B7***: The in vitro finding that UGT2B7 is an important contributor to **belinostat** glucuronidation warrants clinical studies to determine its pharmacogenetic impact [4].

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